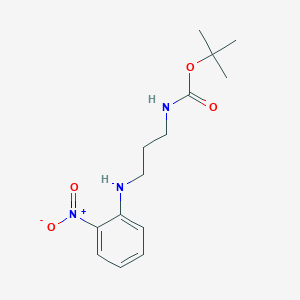
Tert-butyl (3-((2-nitrophenyl)amino)propyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (3-((2-nitrophenyl)amino)propyl)carbamate is a chemical compound with the molecular formula C15H23N3O4. It is a derivative of carbamate, which is commonly used in organic synthesis and various industrial applications. This compound is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a propyl chain linked to a carbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-((2-nitrophenyl)amino)propyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromopropylamine and 2-nitroaniline. The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The process involves the following steps:
Protection of the amine group: The amine group of 3-bromopropylamine is protected using tert-butyl carbamate.
Nucleophilic substitution: The protected amine reacts with 2-nitroaniline in the presence of a base such as potassium carbonate.
Deprotection: The final step involves the removal of the protecting group to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Tert-butyl (3-((2-nitrophenyl)amino)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Aminopropyl derivatives: Formed by the reduction of the nitro group.
Substituted carbamates: Formed by nucleophilic substitution reactions.
科学的研究の応用
Tert-butyl (3-((2-nitrophenyl)amino)propyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of tert-butyl (3-((2-nitrophenyl)amino)propyl)carbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with various enzymes and receptors in biological systems. The carbamate group can also participate in covalent bonding with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects.
類似化合物との比較
Similar Compounds
- Tert-butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate
- Tert-butyl (3-aminopropyl)(3-((tert-butoxycarbonyl)amino)propyl)carbamate
- Tert-butyl (2-aminophenyl)carbamate
Uniqueness
Tert-butyl (3-((2-nitrophenyl)amino)propyl)carbamate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and potential biological activities. The presence of the tert-butyl group also provides steric hindrance, affecting the compound’s stability and interactions with other molecules.
特性
分子式 |
C14H21N3O4 |
|---|---|
分子量 |
295.33 g/mol |
IUPAC名 |
tert-butyl N-[3-(2-nitroanilino)propyl]carbamate |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(18)16-10-6-9-15-11-7-4-5-8-12(11)17(19)20/h4-5,7-8,15H,6,9-10H2,1-3H3,(H,16,18) |
InChIキー |
VSFAUTWDFGJFPZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCNC1=CC=CC=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















